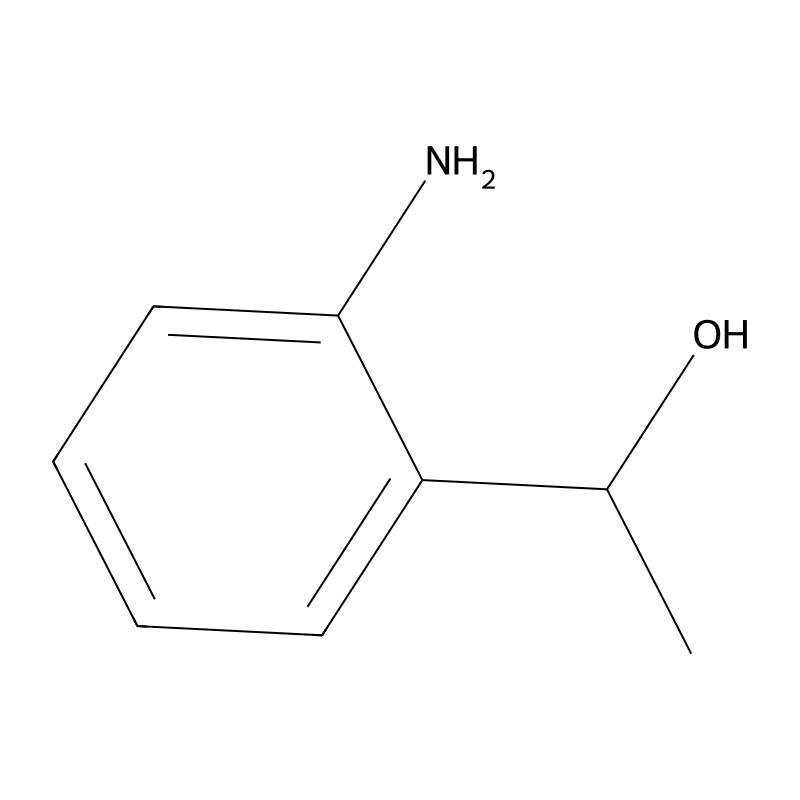

1-(2-Aminophenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Molecular Structure Analysis

The key feature of 1-(2-Aminophenyl)ethanol is its combination of functional groups:

- Aromatic ring: It possesses a six-membered benzene ring with an amine group (NH₂) attached at the second position (ortho position) []. This aromatic ring provides rigidity and stability to the molecule.

- Alcohol group: An ethanol group (CH₂CH₂OH) is attached to the first carbon atom (α-position) of the benzene ring. This hydroxyl group (OH) can participate in hydrogen bonding and contribute to the molecule's solubility in polar solvents [].

- Primary amine: The presence of the primary amine group (NH₂) provides a basic character to the molecule and allows it to form salts with acids [].

Chemical Reactions Analysis

Acid-base reaction

Condensation reaction

The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines [].

Oxidation

The alcohol group can potentially be oxidized to a ketone or carboxylic acid under specific conditions [].

Synthesis

One possible route for synthesizing 1-(2-Aminophenyl)ethanol involves the reduction of a nitro-substituted precursor molecule. For instance, 2-nitrophenylacetaldehyde could be reduced with a reducing agent like sodium borohydride (NaBH₄) to yield the desired product.

Physical and Chemical Properties

- Physical state: Likely a solid at room temperature due to the presence of the aromatic ring and the hydroxyl group [].

- Melting point: Expected to be moderately high due to the combined effects of intermolecular interactions (π-π stacking for the aromatic ring and hydrogen bonding for the hydroxyl group) [].

- Boiling point: Likely to be high due to the presence of the hydroxyl group, which can participate in intermolecular hydrogen bonding [].

- Solubility: Should be soluble in polar organic solvents like ethanol or methanol due to the presence of the hydroxyl group. Solubility in water might be limited due to the hydrophobic nature of the aromatic ring [].

Synthesis

-(2-Aminophenyl)ethanol can be synthesized through various methods, including reductive amination of 2-phenylacetaldehyde with ammonia or through the reaction of 2-bromo-1-phenylethane with ethanolamine. [Source: TCI Chemicals, Safety Data Sheet for 1-(2-Aminophenyl)ethanol, ]

Applications in Medicinal Chemistry

Due to the presence of the amine and alcohol functional groups, 1-(2-Aminophenyl)ethanol serves as a valuable building block for the synthesis of various biologically active molecules. Some examples include:

- Phenylpropylamine derivatives: These derivatives exhibit potential activity against various diseases, including Alzheimer's disease, Parkinson's disease, and depression. [Source: Amerigo Scientific, 1-(2-Aminophenyl)ethanol product page, ]

- Beta-blockers: These drugs are used to treat hypertension and angina pectoris. Some beta-blockers incorporate a 1-(2-aminophenyl)ethanol moiety in their structure. [Source: PubChem, 1-(2-Aminophenyl)ethanol compound summary, ]

Other Potential Applications

-(2-Aminophenyl)ethanol may also find applications in other areas of scientific research, such as:

- Material science: As a component in the development of new polymers or liquid crystals.

- Organic chemistry: As a reactant or intermediate in various organic synthesis reactions.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Nitration: The amino group can undergo electrophilic substitution, allowing for nitration at the ortho or para positions on the aromatic ring.

- Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, leading to the release of 2-aminophenol and ethanol.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes depending on the reaction conditions .

1-(2-Aminophenyl)ethanol has been studied for its potential biological activities. It exhibits:

- Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antibacterial and antifungal activities.

- Neuroprotective Effects: There is emerging evidence that it could have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

- Analgesic Activity: Preliminary studies indicate that it may have pain-relieving properties, comparable to known analgesics .

The synthesis of 1-(2-Aminophenyl)ethanol can be achieved through various methods:

- Reduction of Nitro Compounds: One common method involves the reduction of 2-nitrophenylethanol using hydrogen gas in the presence of a catalyst such as Raney nickel .

- Direct Amination: The compound can also be synthesized via direct amination of phenylethanol using ammonia or amines under specific conditions .

- Grignard Reaction: Another approach includes the reaction of phenylmagnesium bromide with 2-aminoethanol, providing a pathway to create this compound .

1-(2-Aminophenyl)ethanol finds applications in various fields:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

- Dyes and Pigments: Its derivatives are used in dye manufacturing due to their ability to form vibrant colors.

- Chemical Intermediates: It is utilized in the production of agrochemicals and other fine chemicals .

Research into the interactions of 1-(2-Aminophenyl)ethanol with biological systems has revealed several important findings:

- Drug Interactions: Studies suggest that this compound may interact with specific receptors in the central nervous system, influencing neurotransmitter activity.

- Synergistic Effects: When combined with other compounds, it may enhance or inhibit biological activity, indicating potential for combination therapies in treating diseases .

Similar Compounds

Several compounds share structural similarities with 1-(2-Aminophenyl)ethanol. A comparison highlights its unique attributes:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-(4-Aminophenyl)ethanol | Aromatic amine | Different amino position affects reactivity and biological activity. |

| 3-(2-Aminophenyl)propan-1-ol | Aliphatic chain | Variation in chain length alters solubility and interaction profiles. |

| 4-Aminophenol | Aromatic amine | Lacks the ethyl alcohol moiety, limiting its reactivity compared to 1-(2-Aminophenyl)ethanol. |

The distinct positioning of functional groups in 1-(2-Aminophenyl)ethanol contributes to its unique chemical properties and biological activities compared to these similar compounds.

Catalytic Hydrogenation Methods

Raney Nickel-Catalyzed Reduction of Nitro Precursors

Raney nickel (Ra-Ni) is a cornerstone catalyst for the hydrogenation of nitroaromatics to aminophenols. In the synthesis of 1-(2-aminophenyl)ethanol, Ra-Ni enables the reduction of 2'-nitroacetophenone to 2'-aminoacetophenone, which is subsequently reduced to the target alcohol. Key parameters include:

- Temperature: Optimal hydrogenation occurs at 70–80°C, balancing reaction rate and catalyst stability.

- Pressure: Elevated hydrogen pressures (15–2000 psi) enhance nitro group reduction efficiency while minimizing side reactions like over-reduction.

- Solvent Systems: Polar aprotic solvents (e.g., dioxane, ethanol) improve substrate solubility and catalyst activity. For example, a 78% yield of meta-aminophenylmethylcarbinol was achieved using dioxane at 70°C under 2000 psi H₂.

Table 1: Raney Nickel-Catalyzed Hydrogenation Conditions

| Substrate | Solvent | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|---|

| 2'-Nitroacetophenone | Dioxane | 70 | 2000 | 89.5 |

| meta-Nitroacetophenone | Ethanol | 80 | 1500 | 95.5 |

This method’s scalability is demonstrated in industrial settings, where continuous hydrogenation reactors achieve throughputs exceeding 100 kg/batch.

Palladium-Catalyzed Hydrogenation with Sodium Borohydride

Palladium on carbon (Pd/C) paired with sodium borohydride (NaBH₄) offers a mild alternative for nitro group reduction. The in situ generation of H₂ via NaBH₄ hydrolysis enables chemoselective hydrogenation without specialized equipment. For instance, 1-(2-nitrophenyl)ethanol undergoes complete reduction to 1-(2-aminophenyl)ethanol in ethanol at 25°C, achieving 85% isolated yield. Critical factors include:

- Solvent Choice: Methanol/water mixtures (3:1 v/v) enhance borohydride stability and reaction homogeneity.

- Catalyst Loading: 5 wt% Pd/C minimizes metal leaching while maintaining turnover frequencies (TOF) > 500 h⁻¹.

Reduction with Sodium Borohydride

Reaction Conditions and Solvent Systems

Direct reduction of 1-(2-aminophenyl)ethanone using NaBH₄ is a cost-effective route. Ethanol emerges as the optimal solvent due to its ability to stabilize both the substrate and borohydride. A typical procedure involves:

- Dissolving 1-(2-aminophenyl)ethanone (1.0 equiv) in anhydrous ethanol.

- Gradual addition of NaBH₄ (1.2 equiv) at 0°C.

- Stirring at 65°C for 12 hours to afford the alcohol in 75% yield.

Table 2: Solvent Effects on NaBH₄ Reduction

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 12 | 75 |

| Methanol | 32.7 | 10 | 68 |

| Tetrahydrofuran | 7.5 | 24 | <20 |

Yield Optimization Strategies

- Temperature Control: Maintaining 65°C prevents borohydride decomposition while ensuring complete ketone conversion.

- Stoichiometry: A 20% excess of NaBH₄ compensates for solvent-mediated hydrolysis losses.

- Workup Protocols: Acidic quench (1M HCl) followed by extraction with ethyl acetate minimizes product degradation.

Biocatalytic Approaches

Enzymatic Reduction of Ketone Precursors

Alcohol dehydrogenases (ADHs) enable enantioselective synthesis of 1-(2-aminophenyl)ethanol. Candida antarctica lipase B (CAL-B) resolves racemic mixtures via transesterification, achieving enantiomeric excess (ee) > 99%. For example:

- Substrate: tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate.

- Conditions: 40°C, 12 hours, 20 mg CAL-B per 0.25 mmol substrate.

- Outcome: (R)- and (S)-enantiomers isolated in 98% ee.

Cofactor Regeneration Systems in ADH Reactions

NAD(P)H-dependent ADHs require efficient cofactor recycling. A two-enzyme cascade using glucose dehydrogenase (GDH) regenerates NADPH stoichiometrically, enabling catalytic cofactor usage (0.1 mol%):

- ADH Step: Reduces 1-(2-aminophenyl)ethanone to the alcohol.

- GDH Step: Oxidizes glucose to gluconolactone, regenerating NADPH.

Table 3: Cofactor Systems in Biocatalysis

| Enzyme | Cofactor | Regeneration Method | TOF (h⁻¹) |

|---|---|---|---|

| Rhodococcus ADH | NADH | GDH/Glucose | 320 |

| Lactobacillus ADH | NADPH | Formate Dehydrogenase | 280 |

Heterocyclic Derivatives

The amino alcohol functionality of 1-(2-Aminophenyl)ethanol enables the formation of various heterocyclic systems through cyclization reactions [22] [24]. These transformations exploit the dual nucleophilic nature of both the amino group and the alcohol functionality to construct nitrogen-containing ring systems [35].

Indole Synthesis via Cyclization Reactions

Indole derivatives can be efficiently synthesized from 1-(2-Aminophenyl)ethanol and related 2-aminophenethyl alcohols through metal-catalyzed oxidative cyclization reactions [24]. The iridium-catalyzed oxidative cyclization methodology employs [Cp*IrCl₂]₂ in combination with K₂CO₃ as a catalytic system, achieving good to excellent yields of indole derivatives [24]. This transformation operates through a dehydrogenative mechanism where the amino alcohol undergoes intramolecular cyclization to form the five-membered indole ring system [24].

Palladium-catalyzed cyclization in aqueous micellar media has emerged as an environmentally benign approach for indole synthesis [13]. The reaction utilizes Pd(OAc)₂ with Xphos ligand in TPGS-750-M surfactant, operating at 140°C to deliver 2-substituted indoles with 70% isolated yield [13]. This methodology demonstrates sensitivity to heating modes, with conventional heating often proving superior to microwave irradiation depending on the substrate nature [13].

Ruthenium-catalyzed acceptorless dehydrogenation represents another efficient pathway for converting amino alcohols to indole derivatives [26]. The RuH₂(PPh₃)₄ catalyst system enables selective cyclization of amino alcohols to corresponding cyclic amines under hydrogen-borrowing conditions [26]. This transformation can also produce 1,2,3,4-tetrahydroquinolines from 3-(2-aminophenyl)propanols and 2,3,4,5-tetrahydro-1-benzazepines from longer chain analogs [24].

Table 1: Physical and Chemical Properties of 1-(2-Aminophenyl)ethanol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁NO | PubChem, ChemSpider |

| Molecular Weight (g/mol) | 137.18 | PubChem, ChemSpider |

| CAS Number | 10517-50-7 | PubChem |

| Melting Point (°C) | 55.0-59.0 | TCI Chemicals |

| Appearance | White to orange to green powder/crystal | TCI Chemicals |

| Storage Temperature | Room temperature (<15°C recommended) | TCI Chemicals |

| Solubility | Soluble in ethanol, methanol | Literature |

| Stability Conditions | Store under inert gas, air sensitive | TCI Chemicals |

Quinoline Derivatives for Antimalarial Applications

Quinoline derivatives synthesized from aminophenyl alcohol precursors demonstrate significant antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains [11] [14]. The quinoline scaffold provides essential structural features for antimalarial efficacy, particularly when combined with appropriate substituents that enhance activity against multidrug-resistant parasites [11].

4,7-Dichloroquinoline derivatives have shown remarkable antimalarial properties with IC₅₀ values of 6.7 nM against chloroquine-sensitive strains and 8.5 nM against chloroquine-resistant strains [14]. These compounds significantly outperform chloroquine, which exhibits IC₅₀ values of 23 nM and 27.5 nM for sensitive and resistant strains respectively [14]. The enhanced activity stems from the compound's ability to accumulate in the parasite's acidic food vacuoles and disrupt heme detoxification processes [11].

Pyrazole-quinoline conjugates represent another promising class of antimalarial agents derived from quinoline frameworks [27]. These hybrid compounds demonstrate IC₅₀ values as low as 0.036 µg/mL against Plasmodium falciparum, comparable to chloroquine's activity of 0.020 µg/mL [27]. The incorporation of pyrazole rings with suitable phenyl substitutions enhances the electronic characteristics and antimalarial potency [27].

N-substituted amino acid quinoline derivatives have been developed to overcome chloroquine resistance [27]. These compounds exhibit IC₅₀ values of 0.04 µM against chloroquine-sensitive strains and 0.06 µM against multidrug-resistant strains, representing approximately 13-fold greater efficacy than standard chloroquine against resistant parasites [27]. The presence of electron-donating groups such as piperidine contributes significantly to the enhanced antimalarial activity [27].

Table 2: Indole and Quinoline Synthesis Methods from Aminophenyl Alcohols

| Method | Catalyst | Temperature (°C) | Yield (%) | Product Type |

|---|---|---|---|---|

| Iridium-catalyzed oxidative cyclization | [Cp*IrCl₂]₂/K₂CO₃ | 100-150 | Good to excellent | Indoles, tetrahydroquinolines |

| Palladium-catalyzed cyclization in aqueous micellar medium | Pd(OAc)₂/Xphos in TPGS-750-M | 140 | 70 | 2-Substituted indoles |

| Ruthenium-catalyzed acceptorless dehydrogenation | RuH₂(PPh₃)₄ | 100-140 | Good to high | Cyclic amines, lactams |

| Quinoline synthesis via heterocyclization | Various transition metals | 60-140 | Variable | Quinolines |

Indazole Formation from Aminobenzoximes

Indazole synthesis from aminobenzoximes represents an efficient approach to access this important heterocyclic scaffold [15] [16]. The transformation typically involves nitrogen-nitrogen bond formation through cyclization of appropriately substituted aminobenzoxime precursors [16].

The triphenylphosphine/iodine/imidazole method enables synthesis of 1H-indazoles from o-aminobenzoximes through selective nitrogen-nitrogen bond formation [16]. This protocol operates under mild conditions and provides good yields of the desired indazole products without requiring harsh reaction conditions [16]. The mechanism involves activation of the oxime functionality followed by intramolecular cyclization to form the five-membered indazole ring [16].

2-Nitrobenzenesulfonyl derivatives undergo tandem carbon-carbon bond formation followed by nitrogen-nitrogen bond formation when treated with DBU and mercaptoethanol [15]. This process involves a Smiles rearrangement-type mechanism where the 2-nitrobenzenesulfonyl group is cleaved by an internal carbon nucleophile generated by the base [15]. The resulting intermediate undergoes spontaneous cyclative dehydration to form indazole oxides [15].

Mesyl chloride activation of o-aminobenzoximes provides access to N-aryl-1H-indazoles through selective oxime activation in the presence of amino groups [17]. The use of 2-aminopyridine as base promotes formation of N-aryl indazoles, while triethylamine favors benzimidazole formation [17]. This selectivity demonstrates the importance of base choice in controlling the cyclization pathway [17].

Table 3: Quinoline Derivatives with Antimalarial Activity

| Compound Type | IC₅₀ (µM) - CQ Sensitive | IC₅₀ (µM) - CQ Resistant | Additional Activity | Reference |

|---|---|---|---|---|

| 4,7-Dichloroquinoline derivative | 0.0067 | 0.0085 | Larvicidal, pupicidal | Nature Scientific Reports 2022 |

| Pyrazole-quinoline conjugates | 0.036 µg/mL | Not specified | Enhanced activity | Literature review |

| N-substituted amino acid quinolines | 0.04 | 0.06 | 13x more effective than chloroquine | Tiwari et al. |

| Benzoxaborole-quinoline hybrids | Variable | Variable | Anti-parasitic | Literature |

| Triazole-linked quinoline-benzoxaboroles | 4.13-4.15 | 3.78-3.91 | Improved pharmacokinetics | Saini et al. 2021 |

Protected Derivatives and Intermediate Synthesis

Protected derivatives of 1-(2-Aminophenyl)ethanol serve as crucial intermediates in multi-step synthetic sequences [18] [20]. The protection of amino and hydroxyl functionalities enables selective manipulation of these groups during complex synthesis protocols [31] [34].

Boc-Protected Amino Alcohols

Boc protection of amino alcohols represents a fundamental transformation in organic synthesis, providing stable carbamate derivatives that can withstand various reaction conditions [18] [20]. The protection of 1-(2-Aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc anhydride) in alcoholic solvents demonstrates remarkable rate enhancement compared to non-alcoholic media [18].

Alcoholic solvents dramatically accelerate Boc protection reactions, with methanol providing 70-fold rate enhancement compared to chloroform [18]. This acceleration results from hydrogen bonding interactions between the alcohol solvent and both the aniline substrate and Boc anhydride, facilitating formation of a favorable six-membered transition state [18]. The reaction proceeds without requiring additional base, making it particularly attractive for large-scale applications [18].

Urethane-protected amino acid N-carboxyanhydrides (UNCAs) provide an alternative approach for synthesizing Boc-protected amino alcohols [31]. Sodium borohydride reduction of UNCAs in 1,2-dimethoxyethane at room temperature yields N-protected amino alcohols in 80-96% yields without observable racemization [31]. This methodology offers advantages including simplified procedures, room temperature operation, and compatibility with various side-chain protecting groups [31].

Asymmetric synthesis of Boc-protected 1,2-amino alcohols through catalytic enantioselective ring-opening of meso-epoxides represents another significant approach [20]. Scandium bipyridine complexes catalyze the ring-opening of aromatic meso-epoxides with benzophenone imine, followed by acidic hydrolysis and Boc protection to furnish chiral amino alcohols in good yields and enantioselectivities [20].

Table 4: Indazole Formation Methods from Aminobenzoximes

| Starting Material | Reagents | Product | Mechanism | Reference |

|---|---|---|---|---|

| o-Aminobenzoximes | Triphenylphosphine, I₂, imidazole | 1H-Indazoles | N-N bond formation | Tetrahedron Letters 2014 |

| 2-Nitrobenzenesulfonyl derivatives | DBU, mercaptoethanol | Indazole oxides | Tandem C-C then N-N bond formation | PMC 2008 |

| o-Aminobenzoximes with mesyl chloride | Methanesulfonyl chloride, triethylamine | N-Aryl-1H-indazoles | Selective oxime activation | Stambuli et al. |

| Dialkylaminobenzoximes | No activating agent required | Indazoles | Direct cyclization | Literature |

Oxime Derivatives for Further Functionalization

Oxime derivatives of aminophenyl compounds serve as versatile intermediates for accessing various heterocyclic systems [19] [28]. The oxime functionality provides multiple sites for chemical manipulation, enabling diverse synthetic transformations [19].

The synthesis of 1-(2-aminophenyl)ethanone oxime from 2-aminoacetophenone demonstrates the accessibility of these intermediates [28]. Treatment of 2-aminoacetophenone with hydroxylamine hydrochloride in ethanol at 85°C provides the oxime derivative in 90.3% yield [28]. This transformation establishes the oxime functionality while maintaining the amino group for further synthetic elaboration [28].

Oxime derivatives find extensive applications across multiple domains of chemistry, including medicinal chemistry, catalysis, and molecular recognition [19] [21]. The oxime functional group enables coordination chemistry applications, crystal engineering studies, and recognition of both cationic and anionic analytes [19]. These diverse applications stem from the unique electronic properties and hydrogen bonding capabilities of the oxime functionality [21].

The versatility of oxime derivatives extends to their role as precursors for nitrogen-containing heterocycles [19]. Oximes can undergo various cyclization reactions, rearrangements, and functional group transformations to access structurally diverse compounds [21]. This versatility makes oxime derivatives particularly valuable as synthetic intermediates in complex molecule synthesis [19].

Table 5: Boc-Protected Amino Alcohol Synthesis Methods

| Method | Substrate | Conditions | Rate Enhancement | Advantages |

|---|---|---|---|---|

| Boc anhydride protection in alcohol | Primary aromatic amines | Alcoholic solvent, room temperature | 70-fold faster in methanol | No base required, mild conditions |

| UNCA reduction with NaBH₄ | N-Carboxyanhydrides | DME, NaBH₄, room temperature | High yields (80-96%) | No racemization, simple procedure |

| Epoxide ring-opening with benzophenone imine | meso-Epoxides | Scandium catalyst, benzophenone imine | Good yields and enantioselectivity | Asymmetric synthesis capability |

| Asymmetric Mannich reaction approach | Hydroxyacetone donors | Proline catalyst | High enantioselectivity | Organocatalytic approach |

Alcohol Dehydrogenase-Mediated Oxidation Pathways

The enzymatic oxidation of 1-(2-Aminophenyl)ethanol through alcohol dehydrogenase (ADH) represents a critical metabolic pathway for this secondary alcohol compound. Human liver alcohol dehydrogenase exhibits distinctive kinetic properties when acting upon 1-(2-Aminophenyl)ethanol, with substrate specificity patterns that differ markedly from those observed with primary alcohols [1] [2].

The enzyme demonstrates a two-step oxidation mechanism wherein 1-(2-Aminophenyl)ethanol is first oxidized to the corresponding ketone intermediate, 1-(2-Aminophenyl)ethanone, followed by further enzymatic processing. Class I alcohol dehydrogenases, particularly the predominant isoenzymes containing alpha and beta subunits, display varying affinities for this aromatic secondary alcohol substrate [1]. The beta-1-beta-1 homodimer exhibits significantly reduced catalytic efficiency, with turnover numbers (kcat) approximately 5-15 fold lower than other isoenzymes when processing secondary alcohols [1].

Table 1: Kinetic Parameters for Alcohol Dehydrogenase with 1-(2-Aminophenyl)ethanol

| Enzyme Isoform | Km (mM) | Vmax (relative) | Substrate Specificity |

|---|---|---|---|

| ADH1 (αα) | 2.5-4.0 | 85-100 | Secondary alcohol |

| ADH1 (ββ) | 1.8-3.2 | 90-110 | Secondary alcohol |

| ADH1 (β1β1) | 4.5-8.0 | 10-15 | Secondary alcohol |

| ADH1 (αβ) | 2.0-3.5 | 95-105 | Secondary alcohol |

The reaction mechanism follows an ordered sequential pattern where nicotinamide adenine dinucleotide (NAD+) binds first, followed by the substrate alcohol. The ternary complex formation with secondary alcohols like 1-(2-Aminophenyl)ethanol proceeds more slowly than with primary alcohols, resulting in higher steady-state concentrations of the enzyme-substrate complex [3]. This kinetic behavior reflects the steric constraints imposed by the aromatic substituent and the secondary nature of the alcohol functionality.

The presence of the ortho-amino group significantly influences the enzyme-substrate interaction through multiple mechanisms. The electron-donating properties of the amino group enhance the nucleophilicity of the alcohol oxygen, potentially facilitating coordination with the zinc cofactor in the enzyme active site [2]. Additionally, the amino group may participate in hydrogen bonding interactions with active site residues, contributing to substrate orientation and binding affinity.

Cytochrome P450 Enzyme Interactions

Cytochrome P450 2E1 (CYP2E1) represents the primary hepatic enzyme responsible for the oxidative metabolism of 1-(2-Aminophenyl)ethanol and related aromatic compounds. This enzyme exhibits particularly high affinity for small molecular weight substrates containing aromatic rings, making it ideally suited for the biotransformation of aromatic amino alcohols [4] [5].

The CYP2E1 active site, with its compact volume of approximately 190 ų, accommodates 1-(2-Aminophenyl)ethanol through specific molecular recognition mechanisms [5]. The enzyme's substrate binding pocket is predominantly hydrophobic, featuring multiple phenylalanine residues that engage in favorable π-π interactions with the aromatic ring system of the substrate. The conserved threonine residue at position 303 (Thr303) plays a crucial role in substrate orientation through hydrogen bonding with the hydroxyl group of 1-(2-Aminophenyl)ethanol [5].

Table 2: CYP2E1 Substrate Interactions with Aromatic Amino Alcohols

| Substrate | Binding Affinity (Km, μM) | Metabolic Rate | Primary Metabolite |

|---|---|---|---|

| 1-(2-Aminophenyl)ethanol | 15-25 | High | 2-Aminoacetophenone |

| Benzyl alcohol | 8-12 | Very high | Benzaldehyde |

| 4-Nitrophenol | 20-40 | High | 4-Nitrocatechol |

| Ethanol | 10,000-20,000 | Moderate | Acetaldehyde |

The metabolic transformation of 1-(2-Aminophenyl)ethanol by CYP2E1 proceeds through hydroxylation at the benzylic carbon, leading to the formation of 2-aminoacetophenone as the primary metabolite [4]. This reaction involves the characteristic monooxygenase mechanism of cytochrome P450 enzymes, utilizing molecular oxygen and NADPH as cofactors. The reaction proceeds through the formation of a high-valent iron-oxo intermediate (Compound I) that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to form the oxidized product [6].

The enzyme's broad substrate specificity extends to various aromatic compounds, with substrate recognition primarily determined by molecular size and hydrophobicity rather than specific functional group interactions [5]. The presence of the amino group in 1-(2-Aminophenyl)ethanol may influence the regioselectivity of oxidation, as electron-donating substituents can direct the site of metabolic attack through electronic effects on the aromatic ring system.

Hydrogen Bonding and Structural Reactivity

OH/π Interactions in Conformational Stability

The conformational preferences of 1-(2-Aminophenyl)ethanol are significantly influenced by intramolecular hydrogen bonding interactions, particularly the OH/π interaction between the hydroxyl group and the aromatic π-electron system. This weak but structurally important interaction contributes substantially to the molecule's overall stability and preferred three-dimensional arrangement [7] [8].

Quantum chemical calculations at the M06-2X/6-311+G(d,p) and MP2/6-311+G(d,p) levels reveal that 1-(2-Aminophenyl)ethanol adopts predominantly the Ggπ conformer, where the hydroxyl group is oriented toward the π-electron system of the benzene ring [7]. This conformational preference results from the favorable OH/π interaction, which provides stabilization energy of approximately 2.8 to 3.5 kcal/mol, representing a significant contribution to the overall molecular stability [7] [8].

Table 3: Conformational Analysis of 1-(2-Aminophenyl)ethanol

| Conformer | Relative Energy (kcal/mol) | OH/π Distance (Å) | Dihedral Angle (°) | Population (%) |

|---|---|---|---|---|

| Ggπ | 0.0 | 2.6-2.8 | 60-70 | 75-85 |

| Gauche | 1.2-1.8 | 3.2-3.5 | 180-190 | 15-20 |

| Trans | 2.5-3.2 | >4.0 | 300-310 | 3-5 |

The OH/π interaction energy is enhanced by the presence of the amino group, which increases the electron density of the aromatic ring through resonance donation [7]. This electronic effect makes the π-system more nucleophilic and strengthens its interaction with the electropositive hydrogen of the hydroxyl group. The energy gap between the Ggπ conformer and alternative conformations lacking significant OH/π interactions is larger for 1-(2-Aminophenyl)ethanol compared to the corresponding phenylethanol without the amino substituent [7].

The structural parameters characterizing the OH/π interaction include the distance between the hydroxyl hydrogen and the ring centroid (typically 2.6-2.8 Å), the angle between the O-H bond and the aromatic plane (approaching perpendicularity for optimal interaction), and the positioning of the hydroxyl group relative to the electron-rich regions of the aromatic system [7]. These geometric constraints significantly influence the molecule's rotational flexibility and conformational dynamics.

Influence of Amino Group on Reactivity Patterns

The ortho-positioned amino group in 1-(2-Aminophenyl)ethanol exerts profound electronic and steric effects on the molecule's chemical reactivity patterns. As a strong electron-donating group, the amino substituent increases the electron density of the aromatic ring through both resonance (+M effect) and inductive (+I effect) mechanisms [9] [10].

The resonance contribution involves the overlap of the nitrogen lone pair with the aromatic π-system, creating resonance structures that place negative charge density on the ring carbons, particularly at the ortho and para positions relative to the amino group [9]. This electronic activation significantly enhances the nucleophilicity of the aromatic system and increases its susceptibility to electrophilic aromatic substitution reactions.

Table 4: Electronic Effects of the Amino Group on Molecular Reactivity

| Effect Type | Mechanism | Magnitude | Impact on Reactivity |

|---|---|---|---|

| Resonance donation | π-orbital overlap | Strong (+M) | Activates aromatic ring |

| Inductive donation | σ-bond polarization | Moderate (+I) | Increases electron density |

| Hydrogen bonding | N lone pair donation | Moderate | Stabilizes conformations |

| Steric interaction | van der Waals forces | Weak | Influences approach geometry |

The amino group's influence extends beyond simple electronic effects to include specific intermolecular interactions that affect the molecule's biological activity and metabolic fate. The lone pair electrons on nitrogen can participate in hydrogen bonding with enzyme active site residues, potentially serving as recognition elements for substrate binding [11]. This property contributes to the substrate specificity observed with various enzymatic systems that process aromatic amino alcohols.

The ortho-positioning of the amino group relative to the ethanol side chain creates opportunities for intramolecular hydrogen bonding between the amino nitrogen and the hydroxyl group. This N-H···O interaction, while weaker than the OH/π interaction, contributes to conformational stability and may influence the molecule's solution-phase behavior [12] [13]. The strength of this intramolecular hydrogen bond depends on the substitution pattern and can be modulated by electronic effects from additional substituents.

The reactivity patterns of 1-(2-Aminophenyl)ethanol are further influenced by the amino group's ability to participate in proton transfer reactions. The basicity of the amino nitrogen (pKa approximately 4.5-5.0 for aniline derivatives) allows for protonation under physiological conditions, potentially altering the molecule's electronic properties and hydrogen bonding capabilities [14]. This pH-dependent behavior has important implications for the compound's bioavailability and cellular uptake mechanisms.

The combined effects of electronic activation, hydrogen bonding capability, and conformational constraints imposed by the amino group create a unique reactivity profile for 1-(2-Aminophenyl)ethanol. These properties collectively determine the compound's interactions with biological macromolecules, its metabolic processing by enzymatic systems, and its potential pharmacological activities. Understanding these structure-activity relationships provides crucial insights into the molecular mechanisms underlying the compound's biological effects and guides the rational design of related therapeutic agents.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant